molecular formula C7H6FN3 B11922973 5-Fluoroimidazo[1,2-a]pyridin-3-amine

5-Fluoroimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11922973
M. Wt: 151.14 g/mol
InChI Key: LHBQTBHRIUZCPX-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorine atom at the 5-position and an amine group at the 3-position of the imidazo[1,2-a]pyridine ring system. The unique electronic and chemical properties of this compound make it an attractive candidate for various applications in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 5-Fluoroimidazo[1,2-a]pyridin-3-amine involves a two-step one-pot reaction. The process begins with the reaction of 2-aminopyridine and N,N-dimethylformamide dimethyl acetate to produce the corresponding intermediate. This intermediate is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation to afford the desired 3-substituted imidazo[1,2-a]pyridines .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes with optimized reaction conditions to ensure high yields and purity. The use of non-nucleophilic solvents like tert-butanol instead of methanol can increase the yield by reducing competing intermolecular reactions .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,2-a]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reaction is typically carried out under basic conditions using solvents like tert-butanol.

    Radical Reactions: Reagents such as transition metal catalysts (e.g., copper complexes), oxidizing agents, and photocatalysts are used in these reactions.

Major Products Formed

Scientific Research Applications

5-Fluoroimidazo[1,2-a]pyridin-3-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the fluorine atom, which enhances its electronic properties and reactivity. The amine group at the 3-position also contributes to its versatility in chemical reactions and biological interactions .

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBQTBHRIUZCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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